molecular formula C13H23NO4 B2356073 tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate CAS No. 2138038-56-7

tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate

Cat. No.: B2356073
CAS No.: 2138038-56-7
M. Wt: 257.33
InChI Key: HMHYBCRJLNPUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate: is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is characterized by its spirocyclic structure, which includes a nonane ring fused with an oxaspiro ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target .

Comparison with Similar Compounds

Comparison: tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic regions, making it suitable for various applications in chemistry, biology, and medicine .

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-8-10(15)13(9)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHYBCRJLNPUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C12CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.